molecular formula C11H14O3S B8692770 ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate

ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate

Cat. No. B8692770
M. Wt: 226.29 g/mol
InChI Key: BANFDROXHCCHFZ-UHFFFAOYSA-N
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Patent
US07144896B2

Procedure details

To a solution of (4-methylsulfanyl-phenyl)-oxo-acetic acid ethyl ester (Described in J. Med. Chem. 1981, 407) (1.0 eq) in EtOH (0.22M) at −78° C. was added NaBH4 (0.5 eq). The resulting mixture was stirred for 30 min then quenched at −78° C. by adding saturated aqueous NH4Cl. The residual mixture was concentrated, filtered on silica gel using EtOAc. The combined organic extracts were concentrated and the residual solid was recrystallised in Et2O/Hex to afford the desired compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=1)=[O:6])[CH3:2].[BH4-].[Na+]>CCO>[CH2:1]([O:3][C:4](=[O:15])[CH:5]([OH:6])[C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)SC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched at −78° C.
ADDITION
Type
ADDITION
Details
by adding saturated aqueous NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
The residual mixture was concentrated
FILTRATION
Type
FILTRATION
Details
filtered on silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
the residual solid was recrystallised in Et2O/Hex

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C1=CC=C(C=C1)SC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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